1-ethyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one
Description
This compound is a fused heterocyclic system featuring an oxazole ring annelated to a tetrahydroisoquinolinone scaffold. Structurally, it combines a bicyclic framework with ethyl and methyl substituents at positions 1 and 10b, respectively.
Properties
IUPAC Name |
1-ethyl-1,10b-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-4-14(2)15(3)12-8-6-5-7-11(12)9-10-16(15)13(17)18-14/h5-8H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJNMISUIGRWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2(C3=CC=CC=C3CCN2C(=O)O1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-ethyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
The following table summarizes key structural and functional differences:
Pharmacological and Functional Insights
- Triazolo Derivatives : Exhibit cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) via docking simulations targeting tubulin or kinase domains .
- Pyrrolo Derivatives : Natural occurrence suggests roles in plant defense or signaling, though bioactivity remains underexplored .
- Oxazolo Compounds : While the target lacks direct bioactivity data, other oxazole derivatives (e.g., [1,3]oxazolo[5,4-d]pyrimidines) stimulate maize growth, indicating agrochemical utility .
Key Research Findings and Challenges
- Structural Stability : The discontinuation of the target compound () may relate to synthetic complexity or instability under storage conditions.
- Bioactivity Gaps: Limited data on the oxazolo-isoquinolinone’s pharmacological profile highlight a need for targeted studies.
- Natural vs. Synthetic : Natural pyrrolo derivatives (e.g., from Peperomia tetraphylla) contrast with synthetic triazolo/imidazo analogs, underscoring divergent discovery pipelines .
Biological Activity
1-Ethyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one (CAS Number: 447411-24-7) is a complex organic compound with significant potential in biological applications. Its unique structure allows for various interactions with biological targets, making it a candidate for antimicrobial and anticancer research.
- Molecular Formula : C15H19NO2
- Molecular Weight : 245.32 g/mol
- IUPAC Name : 1-ethyl-1,10b-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to various therapeutic effects. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial cell wall synthesis.
- Receptor Modulation : Interaction with neurotransmitter receptors or other cellular pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 - 16 |
| Enterococcus faecium | >128 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents targeting resistant strains.
Anticancer Activity
The compound's anticancer properties have been evaluated in various cancer cell lines. For instance:
- Thyroid Cancer Cells : Studies indicate that it promotes apoptosis in FTC-133 and 8305C thyroid cancer cell lines by activating caspase pathways and inducing DNA fragmentation.
| Cell Line | IC50 (μM) |
|---|---|
| FTC-133 | 5 |
| 8305C | 7 |
This suggests that the compound may be a valuable candidate for further development in cancer therapeutics.
Case Studies
Several case studies have been conducted to assess the biological activity of similar compounds derived from oxazoloisoquinoline structures. These studies typically focus on their efficacy against multidrug-resistant pathogens and their potential mechanisms of action.
Study Example: Antimicrobial Activity
In a comparative study of derivatives based on oxazolo structures, compounds similar to 1-ethyl-1,10b-dimethyl were found to exhibit enhanced antibacterial activity when modified with specific substituents. For example:
| Compound | Activity Against S. aureus | Activity Against E. faecalis |
|---|---|---|
| Original Compound | MIC = 16 | MIC = >128 |
| Modified Compound | MIC = 4 | MIC = 2 |
These modifications significantly improved the efficacy of the compounds against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
